4-Hydroxy-3-methyl-5-nitrobenzoic acid

Description

Significance and Research Context of Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids and their derivatives are a cornerstone of organic chemistry, possessing significant importance across various scientific and industrial domains. numberanalytics.com These compounds, characterized by a carboxyl group (-COOH) attached to an aromatic ring, are pivotal intermediates in the synthesis of a vast array of complex molecules. numberanalytics.com Their utility is prominent in the pharmaceutical industry, where they serve as precursors for numerous drugs, including analgesics and anti-inflammatory agents. numberanalytics.combritannica.com For instance, salicylic (B10762653) acid is famously used to synthesize aspirin, a common pain reliever. numberanalytics.com

Beyond pharmaceuticals, the derivatives of aromatic carboxylic acids, such as esters and amides, have widespread applications. Esters are frequently used in the fragrance and flavor industries, while amides are fundamental components in the production of polymers like nylon. numberanalytics.com The presence of various substituents on the benzene (B151609) ring dramatically influences the chemical and physical properties of these molecules, allowing for the fine-tuning of their functions. stackexchange.com This versatility makes them essential building blocks in materials science for creating polymers, dyes, and other specialized chemicals. numberanalytics.comchemicalbook.com The study of substituted nitrobenzoic acids, a specific subclass, is driven by the unique electronic effects of the nitro group, which significantly alters the reactivity and properties of the parent molecule, making them valuable for developing novel materials and therapeutic agents. chemicalbook.comontosight.ai

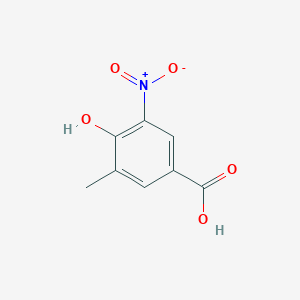

Overview of the Chemical Compound's Structural Features and Functional Group Analysis

The carboxylic acid group (-COOH) is the primary functional group, defining the compound as a benzoic acid derivative. This group is responsible for the molecule's acidic nature. britannica.com It is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. britannica.com

The hydroxyl group (-OH) at position 4 is an activating group and ortho-, para-directing. Its presence can increase the molecule's polarity and potential for hydrogen bonding.

The methyl group (-CH3) at position 3 is a weakly activating, ortho-, para-directing group.

The nitro group (-NO2) at position 5 is a strong deactivating and meta-directing group due to its potent electron-withdrawing nature through both inductive and resonance effects. stackexchange.comquora.comquora.com The presence of the nitro group significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion. quora.comguidechem.com The interplay of these functional groups—the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro and carboxyl groups—creates a complex electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 4-hydroxy-3-methyl-5-nitrobenzoic acid |

| CAS Number | 861315-61-9 |

| Molecular Formula | C8H7NO5 |

| Molecular Weight | 197.15 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQMLPTXBVNUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 4-Hydroxy-3-methyl-5-nitrobenzoic Acid and Related Structures

The synthesis of this compound and structurally similar compounds relies on a series of well-established organic reactions. These methods allow for the precise introduction and modification of functional groups on the aromatic ring.

Nitration Strategies for Benzoic Acid Precursors and their Esters

Nitration is a critical step in the synthesis of this compound, introducing the nitro (-NO2) group onto the aromatic ring. The directing effects of the existing hydroxyl (-OH) and carboxyl (-COOH) or ester groups guide the position of the incoming nitro group, typically to the ortho and para positions relative to the activating hydroxyl group and meta to the deactivating carboxyl group.

A common precursor for a related compound, 4-hydroxy-3-nitrobenzoic acid, is 4-hydroxybenzoic acid. The nitration can be carried out using nitric acid, often in the presence of a dehydrating agent like sulfuric acid, although various conditions have been explored to optimize yield and regioselectivity. For instance, the nitration of 4-hydroxybenzoic acid can be achieved with 25-35% nitric acid at 20-40°C. Similarly, alkyl esters of 4-hydroxybenzoic acid can be nitrated with 30-62% nitric acid at temperatures between 0 and 60°C to produce the corresponding 4-hydroxy-3-nitrobenzoic acid alkyl esters in high yields.

In a related synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid, vanillic acid is treated with 60% nitric acid in acetic acid at room temperature. chemicalbook.com This reaction proceeds for 30 minutes before being quenched in ice water, resulting in the precipitation of the product. chemicalbook.com

Photochemical nitration of p-hydroxybenzoate has also been demonstrated using sodium nitrate or sodium nitrite (B80452) under UV irradiation in aqueous solutions, forming 4-hydroxy-3-nitrobenzoate.

| Precursor | Nitrating Agent(s) | Solvent | Temperature (°C) | Yield (%) | Product |

| 4-Hydroxybenzoic acid | 25-35% Nitric acid | - | 20-40 | High | 4-Hydroxy-3-nitrobenzoic acid |

| 4-Hydroxybenzoic acid methyl ester | 62% Nitric acid | - | 20-25 | 99+ | Methyl 4-hydroxy-3-nitrobenzoate |

| Vanillic acid | 60% Nitric acid | Acetic acid | Room Temp. | 44 | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid chemicalbook.com |

| p-Hydroxybenzoate | NaNO₃ / UV light | Aqueous | - | 0.007 (quantum yield) | 4-Hydroxy-3-nitrobenzoate |

| p-Hydroxybenzoate | NaNO₂ / UV light | Aqueous | - | 0.09 (quantum yield) | 4-Hydroxy-3-nitrobenzoate |

Esterification and Hydrolysis of Carboxylic Acid Moieties

The carboxylic acid group of nitrobenzoic acids can be converted to an ester, a common protecting group strategy or a means to modify the compound's properties. Esterification is typically acid-catalyzed. For example, 3-amino-4-hydroxybenzoic acid can be esterified by dissolving it in anhydrous methanol (B129727) with trimethylsilyl chloride and heating at 55°C for 48 hours, yielding methyl 3-amino-4-hydroxybenzoate. chemicalbook.com

Conversely, the hydrolysis of the ester back to the carboxylic acid is a crucial step if the ester is used as a protecting group. This is generally achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, of methyl m-nitrobenzoate is accomplished by boiling with a sodium hydroxide solution. organic-chemistry.org The resulting sodium salt is then acidified with a strong acid, like hydrochloric acid, to precipitate the free m-nitrobenzoic acid. organic-chemistry.org Acidic hydrolysis of esters also directly yields the corresponding carboxylic acid. libretexts.org

| Starting Material | Reagents | Conditions | Product |

| 3-Amino-4-hydroxybenzoic acid | Anhydrous methanol, Trimethylsilyl chloride | 55°C, 48 h | Methyl 3-amino-4-hydroxybenzoate chemicalbook.com |

| Methyl m-nitrobenzoate | Sodium hydroxide, Water; then Hydrochloric acid | Boiling, then cooling | m-Nitrobenzoic acid organic-chemistry.org |

| Esters | H₃O⁺ | - | Carboxylic acid libretexts.org |

| Esters | 1. OH⁻, H₂O 2. H₃O⁺ | - | Carboxylic acid libretexts.org |

Oxidation of Alkyl Substituents on Aromatic Rings to Carboxyl Groups

The synthesis of benzoic acid derivatives can also be achieved by the oxidation of an alkyl group, such as a methyl group, on the aromatic ring. This transformation is particularly relevant for synthesizing the target compound from a precursor like 4-hydroxy-3-methyl-5-nitrotoluene. However, the presence of deactivating groups like the nitro group can make this oxidation more challenging compared to electron-rich aromatic rings.

Various oxidizing agents can be employed. For instance, strong oxidizing agents like chromium trioxide or nitric acid are known to oxidize methyl groups to carboxylic acids. nih.gov A method for oxidizing resistant aryl methyl groups involves heating the substituted benzene (B151609) with sulfuric acid and vanadium pentoxide or manganese dioxide to a temperature not exceeding 150°C. nih.gov Another approach involves the oxidation of a methyl group at the aromatic nucleus directly to the corresponding carboxylic acid using molecular oxygen in the presence of N-bromosuccinimide under photoirradiation. chemicalbook.com

| Substrate | Oxidizing Agent(s) | Conditions | Product |

| Methyl-substituted benzene with deactivating groups | Sulfuric acid, Vanadium pentoxide or Manganese dioxide | Heat (≤150°C) | Corresponding benzoic acid nih.gov |

| Aromatic methyl group | Molecular oxygen, N-bromosuccinimide (NBS) | Photoirradiation | Corresponding carboxylic acid chemicalbook.com |

| Toluene derivatives | Molecular oxygen, Co(OAc)₂/NaBr/AcOH | Radical initiator | Substituted benzoic acids |

Reductive Transformations of Nitro Groups to Amino Derivatives

The nitro group of this compound can be reduced to an amino group, yielding 3-amino-4-hydroxy-5-methylbenzoic acid. This transformation is significant for creating derivatives with different biological activities or for further synthetic modifications. A variety of reducing agents are available, and the choice often depends on the presence of other functional groups that need to be preserved.

Catalytic hydrogenation is a common and clean method for this reduction. For example, 4-hydroxy-3-nitrobenzoic acid can be reduced to 3-amino-4-hydroxybenzoic acid using hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of hydrochloric acid at 95°C. google.com Another approach involves the nitration of para-hydroxy methyl benzoate followed by reduction with sodium dithionite, which was found to be more effective than stannous chloride or zinc/HCl for this particular transformation. wisdomlib.org

Modern methods focus on chemoselectivity, allowing for the reduction of the nitro group without affecting other reducible moieties. Metal-free reductions using reagents like tetrahydroxydiboron or a combination of HSiCl₃ and a tertiary amine are effective for both aromatic and aliphatic nitro compounds and tolerate many functional groups. organic-chemistry.org

| Starting Material | Reducing Agent(s) / Catalyst | Conditions | Product |

| 4-Hydroxy-3-nitrobenzoic acid | H₂, 5% Pd/C, HCl | 95°C | 3-Amino-4-hydroxybenzoic acid google.com |

| Methyl 4-hydroxy-3-nitrobenzoate | Sodium dithionite | - | Methyl 3-amino-4-hydroxybenzoate wisdomlib.org |

| Aromatic nitro compounds | HSiCl₃, Tertiary amine | Mild, metal-free | Aromatic amines organic-chemistry.org |

| Aromatic nitro compounds | Tetrahydroxydiboron | Water, room temp. | Aromatic amines organic-chemistry.org |

Nucleophilic Substitution Reactions for Aromatic Ring Functionalization

Aromatic rings bearing strong electron-withdrawing groups, such as nitro groups, are activated towards nucleophilic aromatic substitution (SNA_r). wikipedia.org This allows for the displacement of a good leaving group, like a halide, by a nucleophile. This reaction pathway is crucial for introducing a variety of functional groups onto the aromatic ring.

The S_NAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orglibretexts.org The presence of nitro groups ortho or para to the leaving group is particularly effective in stabilizing the negative charge of the intermediate, thus facilitating the reaction. libretexts.org

A practical application of this is the synthesis of 4-hydroxy-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid. The chloro group is displaced by a hydroxide ion in a reaction with an alkali metal hydroxide, such as sodium hydroxide, at elevated temperatures. google.comgoogle.com

| Substrate | Nucleophile | Conditions | Product |

| 4-Chloro-3-nitrobenzoic acid | NaOH | Reflux (100°C) | 4-Hydroxy-3-nitrobenzoic acid google.com |

| 4-Chloro-3-nitromethylbenzoate | NaOH | 95°C, 4 hours | 4-Hydroxy-3-nitrobenzoic acid google.com |

| 2,4-Dinitrochlorobenzene | Basic solution | - | 2,4-Dinitrophenol wikipedia.org |

Advanced Synthetic Approaches and Methodological Developments

Recent advancements in organic synthesis offer more efficient and selective methods for the functionalization of benzoic acids. Transition-metal-catalyzed reactions, for example, have emerged as powerful tools for C-H bond activation and the formation of new carbon-carbon and carbon-heteroatom bonds.

Iridium-catalyzed C-H ortho-amination represents a state-of-the-art method for the late-stage functionalization of complex benzoic acid derivatives. nih.gov This technique allows for the direct amination of the aromatic ring, guided by the carboxylic acid group, providing a direct route to aniline derivatives. nih.gov Such methods are characterized by their high selectivity and tolerance for a wide range of functional groups, making them valuable for the synthesis of complex molecules and drug discovery. nih.gov

Furthermore, transition-metal-catalyzed oxidative annulation reactions are employed to construct various benzo-fused heterocyclic compounds from benzoic acid precursors. These reactions offer efficient alternatives to traditional synthetic methods for creating complex molecular architectures.

Multi-step Synthesis Design and Optimization

The primary synthetic route to this compound involves the electrophilic nitration of a suitable precursor, typically 4-hydroxy-3-methylbenzoic acid. hmdb.canih.gov The design of this synthesis requires careful consideration of the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. wikipedia.org The potent activating nature of the hydroxyl group predominantly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it, namely positions 3 and 5. With the methyl group already at position 3, the nitration selectively occurs at the 5-position.

Traditional nitration is often accomplished using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. frontiersin.org However, the conditions for nitrating phenolic compounds must be carefully controlled to prevent oxidation and the formation of unwanted byproducts. wikipedia.org The deactivating nature of the carboxylic acid group means that benzoic acid itself requires more stringent conditions for nitration compared to benzene. reddit.com

Optimization of this synthesis focuses on several key parameters to maximize yield and purity while minimizing side reactions:

Nitrating Agent: While the classic HNO₃/H₂SO₄ mixture is effective, alternatives can offer better control. For instance, using nitric acid in acetic acid can be a milder approach. chemicalbook.com

Temperature Control: Electrophilic nitration is an exothermic reaction. Maintaining a low temperature (e.g., 0-10°C) is crucial to prevent over-nitration and oxidative degradation of the phenol ring. google.com

Reaction Time: Monitoring the reaction's progress, often via thin-layer chromatography (TLC), ensures the reaction is stopped once the starting material is consumed, preventing the formation of subsequent nitration products.

Purity of Starting Material: The synthesis begins with high-purity 4-hydroxy-3-methylbenzoic acid to ensure a clean reaction profile.

| Starting Material | Nitrating Agent | Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzoic acid | 25-35% HNO₃ with NaNO₂ catalyst | 20-40°C | 4-Hydroxy-3-nitrobenzoic acid | google.com |

| Methyl 4-hydroxybenzoate | 62% HNO₃ | 20-25°C | Methyl 4-hydroxy-3-nitrobenzoate | google.com |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | 60% HNO₃ in Acetic Acid | Room Temperature | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | chemicalbook.com |

| Benzoic acid | Conc. HNO₃ / Conc. H₂SO₄ | < 5°C | 3-Nitrobenzoic acid | stmarys-ca.edu |

Derivatization Strategies for the Compound and Its Analogues

The multiple functional groups on this compound allow for a wide range of chemical transformations, enabling the synthesis of various analogues.

Reactions of the Carboxylic Acid Group: The -COOH group is a prime site for derivatization.

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (like H₂SO₄) yields the corresponding ester. This is a common strategy to modify the compound's solubility and reactivity. iajpr.comgoogle.com For instance, esterification of the closely related 4-hydroxy-3-nitrobenzoic acid with various alcohols is a well-documented process. google.com

Amide Formation: Conversion to an acyl chloride followed by reaction with an amine can produce a wide array of amides, introducing new structural diversity.

Reactions of the Hydroxyl Group: The phenolic -OH group can undergo several key reactions.

O-Alkylation: Treatment with an alkyl halide in the presence of a base can convert the hydroxyl group into an ether. This modification can be used to protect the hydroxyl group or to introduce lipophilic alkyl chains. lookchem.com

Reactions of the Nitro Group: The -NO₂ group is a versatile functional group, primarily known for its ability to be reduced.

Reduction to an Amine: The nitro group can be readily reduced to a primary amine (-NH₂) using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic conditions (e.g., Sn or Fe in HCl). organic-chemistry.org This transformation is fundamental in organic synthesis as it converts an electron-withdrawing group into an electron-donating group, drastically altering the electronic properties of the aromatic ring. The resulting 5-amino-4-hydroxy-3-methylbenzoic acid is a valuable intermediate for synthesizing other complex molecules.

| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Carboxylic Acid (-COOH) | Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Amide (-CONHR) |

| Hydroxyl (-OH) | O-Alkylation (Etherification) | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Ether (-OR) |

| Nitro (-NO₂) | Reduction | H₂, Pd/C or Fe/HCl | Amine (-NH₂) |

Green Chemistry Principles in the Synthesis of Nitroaromatic Compounds

The industrial synthesis of nitroaromatic compounds has traditionally relied on methods that are effective but environmentally problematic. The use of mixed acids (HNO₃/H₂SO₄) generates large quantities of hazardous and corrosive acid waste. frontiersin.orgnih.gov In response, significant research has been directed towards developing "greener" and safer nitration protocols. researchgate.net

Key green chemistry strategies applicable to the synthesis of nitroaromatics include:

Solid Acid Catalysts: Replacing liquid acids like H₂SO₄ with solid, reusable catalysts is a major focus. Materials such as zeolites (e.g., Zeolite beta-I), montmorillonite clays, and supported metal oxides can efficiently catalyze nitration. rsc.orgrsc.orggoogle.com These catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and can enhance regioselectivity. researchgate.net

Alternative Nitrating Agents: Research has explored alternatives to the traditional mixed acid system. Dinitrogen pentoxide (N₂O₅) is an effective and eco-friendly nitrating agent that can be used in greener solvents like liquefied 1,1,1,2-tetrafluoroethane, significantly reducing acidic waste. nih.gov Metal nitrates, such as calcium nitrate, in acetic acid have also been used as safer nitrating reagents. gordon.edu

Alternative Solvents and Conditions: The development of protocols that use more benign solvents or are solvent-free is a core principle of green chemistry. nih.gov Some methods utilize phase-transfer catalysts to facilitate reactions in two-phase systems with dilute nitric acid, avoiding the need for large quantities of strong acids. princeton.edu

Energy Efficiency: The use of microwave irradiation or sonication can dramatically reduce reaction times and energy consumption compared to conventional heating methods. frontiersin.orgresearchgate.net Ultrasonic nitration, for example, can increase yields and significantly shorten reaction times for phenolic compounds.

| Parameter | Conventional Method | Green Methodologies |

|---|---|---|

| Reagents | Conc. H₂SO₄ + Conc. HNO₃ | Solid acid catalysts, N₂O₅, Metal nitrates |

| Byproducts | Large volumes of spent acid (H₂SO₄), NOx fumes | Water, recyclable catalysts, minimal waste |

| Safety | Highly corrosive and hazardous reagents | Milder conditions, less corrosive materials |

| Efficiency | Effective but often with poor selectivity | High selectivity, reduced reaction times (with microwave/ultrasound) |

| Sustainability | Low (non-recyclable reagents, waste generation) | High (recyclable catalysts, atom economy) |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for establishing the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details about intermolecular interactions.

Although a specific crystal structure for 4-Hydroxy-3-methyl-5-nitrobenzoic acid has not been publicly reported, its molecular structure allows for several key predictions regarding its solid-state arrangement. The presence of a carboxylic acid group, a hydroxyl group, and a nitro group provides multiple sites for hydrogen bonding. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common structural motif in benzoic acid derivatives.

Furthermore, the phenolic hydroxyl group and the oxygen atoms of the nitro group could participate in additional intermolecular hydrogen bonds, creating a more complex and stable three-dimensional network. The planarity of the benzene (B151609) ring would influence the molecular packing, likely resulting in layered or herringbone arrangements. A full crystallographic analysis would confirm these features and determine the precise torsion angles of the carboxyl and nitro groups relative to the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the connectivity and chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for each unique proton environment. Based on the electronic effects of the substituents—hydroxyl (-OH), methyl (-CH₃), nitro (-NO₂), and carboxylic acid (-COOH)—a predicted spectrum can be described.

The aromatic region would display two signals corresponding to the two protons on the benzene ring (H-2 and H-6). Due to the surrounding electron-withdrawing nitro and carboxyl groups, these protons would be deshielded and appear at a relatively high chemical shift (downfield). They would likely appear as two distinct singlets or as doublets with a very small meta-coupling constant (⁴JHH). The protons of the methyl group would give rise to a sharp singlet in the upfield region of the spectrum. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, with chemical shifts that are highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 11.0 - 13.0 | Broad Singlet |

| -OH | 9.0 - 11.0 | Broad Singlet |

| Ar-H (H-2, H-6) | 7.5 - 8.5 | Singlet or Doublet (meta-coupling) |

| -CH₃ | 2.2 - 2.5 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms.

The carbon atom of the carboxylic acid group (-COOH) would be the most deshielded, appearing furthest downfield. The six aromatic carbons would resonate in the intermediate region, with their specific chemical shifts determined by the attached substituents. The carbon attached to the hydroxyl group (C-4) and the nitro group (C-5) would be significantly shifted. The carbon of the methyl group (-CH₃) would be the most shielded, appearing furthest upfield. Analysis of ¹³C NMR spectra for related substituted benzoic acids supports these predictions. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 165 - 175 |

| C -4 (-OH) | 155 - 165 |

| C -5 (-NO₂) | 145 - 155 |

| C -3 (-CH₃) | 130 - 140 |

| C -1 (-COOH) | 125 - 135 |

| C -2, C -6 | 115 - 125 |

| -C H₃ | 15 - 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns and general principles of ¹³C NMR. libretexts.org

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups, providing a molecular "fingerprint."

The FTIR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. The data from related compounds like 4-methyl-3-nitrobenzoic acid and 4-hydroxy-3-nitrobenzoic acid can be used to predict the spectral features. nih.govresearchgate.netbiosynth.comchemicalbook.com

A very broad absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The phenolic O-H stretch would likely appear as a sharper band around 3200-3600 cm⁻¹. The C=O stretching vibration of the carboxylic acid would result in a strong, sharp peak in the region of 1680-1710 cm⁻¹. The nitro group would exhibit two prominent bands: an asymmetric stretch near 1500-1550 cm⁻¹ and a symmetric stretch near 1340-1380 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, while C-H stretches for the aromatic ring and methyl group would be observed around 2850-3100 cm⁻¹.

Table 3: Predicted Principal FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Medium, Sharp |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| N-O Asymmetric Stretch (Nitro) | 1500 - 1550 | Strong |

| N-O Symmetric Stretch (Nitro) | 1340 - 1380 | Strong |

Note: Predicted values are based on characteristic group frequencies and data from analogous compounds.

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to changes in polarizability during a vibration. Symmetrical, non-polar bonds often produce strong Raman signals.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group (around 1340-1380 cm⁻¹) is expected to be particularly intense. biosynth.com The aromatic ring vibrations, especially the ring "breathing" mode, would also yield strong signals. While the C=O stretch is observable, it is typically less intense than in the FTIR spectrum. The symmetric C-H stretching of the methyl group would also be a characteristic feature. The O-H stretching vibrations are generally weak in Raman spectra. Analysis of similar compounds like 4-methyl-3-nitrobenzoic acid confirms the prominence of nitro and aromatic ring vibrations in the Raman spectrum. biosynth.comresearchgate.net

Table 4: Predicted Principal Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |

| N-O Asymmetric Stretch (Nitro) | 1500 - 1550 | Medium |

| N-O Symmetric Stretch (Nitro) | 1340 - 1380 | Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

Note: Predicted values are based on characteristic group frequencies and data from analogous compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption properties of this compound in solution are primarily determined by the electronic transitions within the substituted benzene ring. The aromatic ring itself, along with the auxochromic hydroxyl (-OH) and methyl (-CH₃) groups and the chromophoric nitro (-NO₂) and carboxyl (-COOH) groups, dictates its interaction with ultraviolet and visible light.

The UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* transitions within the aromatic system. The precise wavelength of maximum absorbance (λmax) is influenced by the electronic effects of the substituents. The hydroxyl group (an activating, electron-donating group) and the nitro and carboxyl groups (deactivating, electron-withdrawing groups) have opposing effects that, combined, will cause a bathochromic (red) shift compared to unsubstituted benzoic acid. Quantum chemical calculations on the structurally similar vanillic acid (4-hydroxy-3-methoxybenzoic acid) indicate that electronic transitions involve charge transfer from the phenyl ring to the oxygen atoms of the substituent groups. researchgate.net For this compound, the presence of the strong electron-withdrawing nitro group is expected to be a dominant factor in determining the absorption maxima.

Regarding emission spectroscopy, the fluorescence properties of a molecule are highly dependent on its structure. While some hydroxybenzoic acid derivatives are known to be fluorescent, the presence of a nitro group on the aromatic ring typically leads to fluorescence quenching. nih.govnih.gov The -NO₂ group is a well-known quencher that provides a non-radiative pathway for the de-excitation of the excited singlet state, significantly reducing or completely eliminating fluorescence emission. Therefore, it is anticipated that this compound would exhibit very weak to negligible fluorescence.

Table 1: Expected Electronic Spectroscopic Properties

| Parameter | Expected Characteristic | Rationale |

|---|---|---|

| UV Absorption (λmax) | Shifted to longer wavelengths (bathochromic shift) compared to benzoic acid. | Influence of electron-donating (-OH) and strongly electron-withdrawing (-NO₂) substituents on the aromatic π-system. |

| Fluorescence Emission | Weak or negligible. | Presence of the nitro (-NO₂) group, a potent fluorescence quencher. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular mass and elucidating the structure of this compound. The compound has a molecular formula of C₈H₇NO₅ and a molecular weight of 197.14 g/mol . chemscene.com Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for analysis.

The fragmentation pattern provides valuable structural information. For aromatic carboxylic acids, common fragmentation pathways include the loss of small, stable molecules. libretexts.org Based on its structure, the mass spectrum of this compound is predicted to show a molecular ion peak ([M]⁺˙ at m/z 197) and several key fragment ions resulting from characteristic cleavages.

Predicted Fragmentation Pathways:

Loss of a hydroxyl radical (-OH): Cleavage of the C-OH bond in the carboxyl group can lead to a fragment ion at m/z 180 ([M-17]⁺).

Loss of water (-H₂O): Elimination of a water molecule, likely involving the carboxyl proton and the ortho-hydroxyl group, could produce an ion at m/z 179 ([M-18]⁺).

Loss of a carboxyl group (-COOH): Decarboxylation is a common fragmentation for benzoic acids, resulting in the loss of 45 Da to yield a fragment at m/z 152 ([M-45]⁺).

Loss of a nitro group (-NO₂): Cleavage of the C-N bond can result in the loss of 46 Da, producing an ion at m/z 151 ([M-46]⁺).

Table 2: Predicted Key Mass Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 197 | [M]⁺˙ (Molecular Ion) | - |

| 180 | [M - OH]⁺ | 17 Da (∙OH) |

| 179 | [M - H₂O]⁺˙ | 18 Da (H₂O) |

| 152 | [M - COOH]⁺ | 45 Da (∙COOH) |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the preferred method for the analysis of non-volatile compounds like this compound in complex mixtures. This technique couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

A typical method would employ a reverse-phase HPLC column, such as a C18 or biphenyl (B1667301) column. vu.edu.au The mobile phase would likely consist of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, acidified with a small amount of formic acid to ensure proper ionization and peak shape. sielc.comsielc.com

Electrospray ionization (ESI) would be the ideal ionization source, capable of generating protonated or deprotonated molecules with minimal fragmentation. In positive ion mode, the compound would be detected as the protonated molecule [M+H]⁺ at an m/z of 198.04. In negative ion mode, which is often more sensitive for acidic compounds, it would be detected as the deprotonated molecule [M-H]⁻ at an m/z of 196.02. Tandem mass spectrometry (MS/MS) can be used to generate fragment ions from the selected precursor ion, confirming the compound's identity through characteristic transitions (e.g., m/z 196 → 152, corresponding to the loss of CO₂). ekb.eg

Table 3: Typical HPLC-MS Parameters and Expected Ions

| Parameter | Description |

|---|---|

| HPLC Column | Reverse-phase C18 or Biphenyl |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Precursor Ion (Positive) | [M+H]⁺, m/z 198.04 |

| Precursor Ion (Negative) | [M-H]⁻, m/z 196.02 |

| Key MS/MS Transition (Negative) | m/z 196 → 152 ([M-H-CO₂]⁻) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability, which are characteristic of polar, polyfunctional compounds like phenolic acids. colostate.edu The presence of the acidic carboxyl and hydroxyl groups necessitates a derivatization step to increase volatility and prevent thermal degradation in the GC inlet and column. researchgate.net

A common derivatization strategy is esterification, for example, converting the carboxylic acid to its methyl ester. This can be achieved using reagents like diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst (e.g., BF₃). colostate.edu The polar hydroxyl group can also be derivatized, typically through silylation, using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a more stable tert-butyldimethylsilyl (TBDMS) ether. researchgate.net

Once derivatized, the resulting compound (e.g., methyl 4-(TBDMS-oxy)-3-methyl-5-nitrobenzoate) would be sufficiently volatile for GC-MS analysis. The analysis would be performed on a nonpolar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. nih.gov The mass spectrum of the derivative would show a molecular ion corresponding to the modified structure, and its fragmentation pattern would be used to confirm the identity and assess the purity of the original compound.

Table 4: General Approach for GC-MS Analysis

| Step | Procedure | Purpose |

|---|---|---|

| 1. Derivatization | Esterification (e.g., with methanol/BF₃) and/or Silylation (e.g., with MTBSTFA). | Increase volatility and thermal stability. |

| 2. GC Separation | Separation on a nonpolar capillary column (e.g., DB-5). | Isolate the derivatized analyte from impurities. |

| 3. MS Detection | Electron Ionization (EI) followed by mass analysis. | Obtain a mass spectrum for identification and purity assessment based on the derivative's molecular ion and fragmentation. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Reactivity Indices and Regioselectivity Predictions

No published studies containing data tables or detailed findings on the calculated reactivity indices (such as Fukui functions, local softness, or electrophilicity indices) for 4-Hydroxy-3-methyl-5-nitrobenzoic acid were found. While the directing effects of the hydroxyl, methyl, and nitro functional groups on electrophilic aromatic substitution are well-understood principles in organic chemistry, specific computational predictions and quantitative analyses of regioselectivity for this molecule have not been documented in the literature reviewed.

Molecular Dynamics Simulations and Intermolecular Interaction Studies

There are no available research articles or datasets presenting the results of molecular dynamics simulations for this compound. Consequently, information regarding its dynamic behavior, conformational analysis, and specific intermolecular interactions (such as hydrogen bonding patterns and strengths with solvents or other molecules) derived from simulation is not available. While general principles suggest the potential for hydrogen bonding via the carboxylic acid and hydroxyl groups, and potential π-stacking interactions, specific computational studies to quantify these interactions for this molecule are absent from the searched literature.

Applications in Advanced Organic Materials and Chemical Intermediates

Utilization as Synthetic Intermediates in Fine Chemical Synthesis

As a synthetic intermediate, 4-hydroxy-3-methyl-5-nitrobenzoic acid provides a foundational scaffold for constructing more complex molecules. Its distinct functional groups offer multiple reaction sites, allowing for sequential and controlled chemical modifications. This adaptability makes it a valuable precursor in the synthesis of high-value products in the pharmaceutical, agrochemical, and dye industries.

In the pharmaceutical sector, this compound is recognized as a versatile small molecule scaffold and building block for pharmaceutical testing. biosynth.com Its structure is utilized in organic synthesis for the design and construction of more complex molecular frameworks, including heterocyclic systems that are common in medicinal chemistry. The presence of the nitro, hydroxyl, and carboxylic acid groups allows for a wide range of chemical transformations. For instance, the nitro group can be reduced to form a reactive amino group, a crucial step in the synthesis of many pharmaceutical agents. The hydroxyl and carboxylic acid groups can undergo reactions such as esterification or etherification, enabling the molecule to be incorporated into larger, more complex drug candidates. Commercial suppliers position the compound as a research chemical and an intermediate for pharmaceutical applications, highlighting its role in the early stages of drug discovery and development. biosynth.combldpharm.com

The structural characteristics of this compound and its derivatives are valuable in the field of agrochemicals. This class of compounds has been explored for its potential as a raw material in the synthesis of agricultural chemicals, including pesticides. The core structure can be chemically modified to enhance efficacy against specific agricultural pests. Furthermore, studies have indicated that derivatives of similar compounds can be effective components in herbicide formulations, contributing to strategies for weed management in crop production. Its utility as a building block extends to designing frameworks for novel agrochemicals.

Substituted benzoic acids, particularly those containing hydroxyl groups, are important components in the synthesis of dyes and pigments. jocpr.com While direct synthesis examples for this compound are not detailed, its structure is analogous to precursors used in azo dye production. In a typical synthesis, a primary aromatic amine is diazotized and then coupled with a nucleophilic compound, such as a phenol. jocpr.com The hydroxyl group on this compound makes its benzene (B151609) ring electron-rich and thus a suitable nucleophile for such coupling reactions to form colored azo compounds. jocpr.com

Additionally, nitroaromatic compounds are established intermediates in the pigment industry. epa.gov For example, related molecules like 4-Chloro-3-Nitro-Benzoic Acid are utilized in the synthesis of pigments for the textile and printing industries. amoghchemicals.in This demonstrates a well-established application for this class of chemical intermediates in producing vibrant and durable colors. amoghchemicals.in

Role in the Preparation of Functionalized Polymers and Materials

Hydroxybenzoic acids serve as important precursors for the synthesis of advanced functional polymers. nih.gov Research has demonstrated a pathway where hydroxybenzoate derivatives are used to create monomers for polymerization. nih.gov This process often involves chemically modifying the precursor and then ring-closing it to form a lactide-type monomer. nih.govresearchgate.net

These monomers can then undergo Ring-Opening Polymerization (ROP) to produce polymers with tailored properties. nih.govresearchgate.net This method allows for the creation of degradable polymers from bioderived molecules, which is a significant area of interest for biomedical applications. nih.govresearchgate.net For example, polymers derived from related hydroxybenzoate structures have been shown to possess antimicrobial activity, including the ability to disrupt biofilms of pathogens like Staphylococcus aureus. nih.govresearchgate.net

Table 1: Example of Polymer Synthesis from Hydroxybenzoate-based Monomers

| Step | Description | Details |

| 1. Monomer Synthesis | The hydroxybenzoate precursor is chemically modified and cyclized. | Precursors are converted into monomers like 3-methyl-5H-benzo[e] chemscene.comdioxepine-2,5(3H)-diones. nih.govresearchgate.net |

| 2. Polymerization | Ring-Opening Polymerization (ROP) is initiated to form the polymer chain. | A catalytic system (e.g., 3-O urea/MTBD) and an initiator (e.g., 3-methyl-butan-1-ol) are used. nih.govresearchgate.net |

| 3. Functional Polymer | The resulting polymer exhibits specific, desirable properties. | The polymers can be designed to be both degradable and antimicrobial. nih.govresearchgate.net |

Derivatization for Novel Chemical Entities and Functional Materials

The true versatility of this compound lies in its capacity for derivatization. The three distinct functional groups on its aromatic ring serve as handles for a variety of chemical reactions, enabling the creation of novel molecules and functional materials.

One of the most significant transformations is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This reaction is fundamental in organic synthesis and converts the nitro-compound into an aromatic amine, a key building block for many other chemical entities. This transformation can be achieved using various reducing agents, such as hydrogen gas in the presence of a catalyst. The resulting 3-amino-4-hydroxy-5-methylbenzoic acid opens up possibilities for new reactions, such as diazotization or amide bond formation.

The other functional groups also offer routes for derivatization:

Hydroxyl Group (-OH): This group can be oxidized to form a corresponding quinone derivative or can participate in nucleophilic substitution reactions to form ethers or esters.

Carboxylic Acid Group (-COOH): This group can be readily converted into esters, amides, or acyl chlorides, which are themselves reactive intermediates for further synthesis.

Table 2: Key Derivatization Reactions of this compound

| Functional Group | Reaction Type | Resulting Functional Group/Product Class |

| Nitro (-NO₂) Group | Reduction | Amino (-NH₂) Group / Aromatic Amines |

| Hydroxyl (-OH) Group | Oxidation | Quinone Derivatives |

| Hydroxyl (-OH) Group | Nucleophilic Substitution | Ethers, Esters |

| Carboxylic Acid (-COOH) Group | Esterification | Esters |

| Carboxylic Acid (-COOH) Group | Amidation | Amides |

Through these targeted derivatizations, this compound serves as a foundational molecule for developing a diverse array of new chemical entities with potential applications in materials science, pharmaceuticals, and agrochemicals.

Environmental Science and Biotransformation Research

Abiotic and Biotic Degradation Pathways of Nitroaromatic Compounds

Nitroaromatic compounds, a class to which 4-Hydroxy-3-methyl-5-nitrobenzoic acid belongs, are generally considered xenobiotics, as they are primarily of anthropogenic origin. Their degradation in the environment can occur through both abiotic (non-biological) and biotic (biological) processes.

Abiotic Degradation: Abiotic transformation of nitroaromatic compounds can be initiated by photochemical reactions (photolysis) in the presence of sunlight. This process can lead to the transformation of the parent compound into various intermediates. Additionally, chemical reactions with other environmental constituents, such as hydrolysis, can contribute to their degradation, although the stability of the aromatic ring often makes these processes slow under typical environmental conditions.

Biotic Degradation: Biotic degradation, mediated by microorganisms, is a principal mechanism for the removal of nitroaromatic compounds from the environment. The susceptibility of a nitroaromatic compound to microbial attack is significantly influenced by the number and position of nitro groups, as well as the presence of other substituents on the aromatic ring. The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus less susceptible to electrophilic attack by oxygenases, which are key enzymes in the aerobic degradation of many aromatic compounds.

Microorganisms have evolved diverse strategies to overcome the recalcitrance of these compounds, which can be broadly categorized into two main types of pathways:

Reductive Pathways: Under anaerobic (oxygen-deficient) conditions, the nitro group is susceptible to reduction. This process is often the initial step in the anaerobic biodegradation of nitroaromatics. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino groups. These reduced intermediates are generally more amenable to further degradation.

Oxidative Pathways: In aerobic (oxygen-rich) environments, some microorganisms can initiate degradation by oxidizing the aromatic ring. This can involve the removal of the nitro group as nitrite (B80452), or the hydroxylation of the ring, leading to intermediates that can be funneled into central metabolic pathways.

The presence of hydroxyl and methyl groups on the aromatic ring of this compound would likely influence which of these pathways is favored and the specific enzymes involved.

Microbial Metabolism and Bioremediation Mechanisms

The microbial breakdown of nitroaromatic compounds is a key focus of bioremediation research, aiming to harness the metabolic capabilities of microorganisms to clean up contaminated environments.

Under aerobic conditions, bacteria have developed several strategies to degrade nitroaromatic compounds. While specific pathways for this compound have not been detailed in the literature, insights can be drawn from studies on similar molecules.

For instance, the aerobic degradation of m-nitrobenzoic acid by a Pseudomonas species has been shown to proceed via a dioxygenase-catalyzed reaction that incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of protocatechuate. nih.gov This intermediate is then further metabolized through ring cleavage. nih.gov It is plausible that a similar dioxygenase attack could be an initial step in the degradation of this compound.

Another aerobic strategy involves the initial reduction of the nitro group to a hydroxylamino group, which is then enzymatically rearranged to a hydroxylated compound. This hydroxylated intermediate can subsequently undergo ring fission. The degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. has been reported to proceed oxidatively with the release of nitrite ions, forming salicylate (B1505791) and catechol as intermediates.

The table below summarizes some bacterial genera known for their ability to degrade nitroaromatic compounds and the general degradation strategies they employ.

| Bacterial Genus | Degradation Strategy | Example Substrate |

| Pseudomonas | Dioxygenase attack, release of nitrite | m-Nitrobenzoic acid nih.gov |

| Arthrobacter | Oxidative release of nitrite | 2-Nitrobenzoate |

| Burkholderia | Degradation via catechol intermediates | 3-Methyl-4-nitrophenol frontiersin.org |

| Rhodococcus | Reduction of nitro group | Nitroaromatics |

In anaerobic environments such as sediments, water-logged soils, and certain types of bioreactors, the reductive pathway is the predominant mechanism for the initial transformation of nitroaromatic compounds. A wide range of anaerobic and facultative anaerobic bacteria can carry out the reduction of nitro groups.

The process involves the transfer of electrons to the nitro group, which acts as an electron acceptor. The reduction proceeds through the following steps:

-NO₂ (nitro) → -NO (nitroso) → -NHOH (hydroxylamino) → -NH₂ (amino)

The resulting amino-substituted aromatic compounds are generally less toxic and more biodegradable than their nitro-substituted precursors. For example, the biotransformation of various nitroaromatics to their corresponding aromatic amines has been observed in anaerobic sludge reactors. The complete mineralization of some nitroaromatic compounds to methane (B114726) and carbon dioxide has also been reported under anaerobic conditions, indicating that the entire molecule can be used as a source of carbon and energy by anaerobic consortia.

The specific fate of the amino-substituted derivative of this compound in the environment would depend on the subsequent metabolic capabilities of the microbial community present.

Environmental Fate and Persistence Studies

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments (air, water, soil, and biota). The persistence of a compound is a measure of how long it remains in the environment before being broken down.

For nitroaromatic compounds, their environmental fate is governed by a combination of their physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and their susceptibility to abiotic and biotic degradation. The nitro group generally increases the resistance of the aromatic ring to degradation, leading to greater persistence in the environment compared to non-nitrated aromatic compounds. epa.gov

The persistence of this compound in soil and water would be influenced by factors such as:

Bioavailability: The extent to which the compound is accessible to microorganisms. Sorption to soil organic matter and clay particles can reduce bioavailability.

Environmental Conditions: Factors like pH, temperature, oxygen availability, and the presence of other nutrients can significantly affect microbial activity and, consequently, the rate of biodegradation.

Microbial Population: The presence and abundance of microorganisms with the necessary enzymatic machinery to degrade the compound are crucial.

Analytical Methodologies for Environmental Monitoring and Metabolite Identification

To study the environmental fate and degradation of this compound, sensitive and selective analytical methods are required to detect and quantify the parent compound and its transformation products at trace levels in complex environmental matrices like water and soil.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of nitroaromatic compounds. waters.comcdc.gov

HPLC with Ultraviolet/Diode Array Detection (HPLC-UV/DAD): This is a common method for the quantification of nitroaromatics. cdc.gov The aromatic ring and the nitro group are strong chromophores, allowing for sensitive detection using UV absorbance. A diode array detector (DAD) provides spectral information, which can aid in peak identification and purity assessment. For quantitative analysis in environmental samples, a pre-concentration step, such as solid-phase extraction (SPE), is often necessary to achieve the required detection limits. waters.comresearchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS): The coupling of liquid chromatography with mass spectrometry, particularly high-resolution mass spectrometry (HR-MS), offers superior selectivity and sensitivity for the analysis of environmental contaminants. acs.org LC-MS is especially valuable for the identification of unknown degradation products. Electrospray ionization (ESI) is a commonly used ionization technique for polar compounds like nitrobenzoic acids. researchgate.net High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide accurate mass measurements, which facilitate the determination of elemental compositions for both the parent compound and its metabolites. lcms.cz

The table below outlines a general workflow for the analysis of this compound in an environmental water sample.

| Step | Technique/Method | Purpose |

| 1. Sample Collection | Grab sampling | Obtain a representative water sample. |

| 2. Sample Preparation | Solid-Phase Extraction (SPE) | Extract and pre-concentrate the analyte from the water matrix. waters.com |

| 3. Separation | High-Performance Liquid Chromatography (HPLC) | Separate the analyte from other compounds in the extract. |

| 4. Detection & Quantification | UV/Diode Array Detector (DAD) | Detect and quantify the analyte based on its UV absorbance. |

| 5. Confirmation & Metabolite ID | High-Resolution Mass Spectrometry (HR-MS) | Confirm the identity of the analyte by its accurate mass and identify potential degradation products. acs.org |

Investigation of Transformation Products in Aqueous Systems

No published research data is currently available on the specific transformation products of this compound in aqueous systems.

Table 1: Investigated Transformation Products of this compound in Aqueous Systems

No data available.

Table 2: Experimental Conditions for Transformation Studies

No data available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.